molecular formula C9H10Br2 B188755 1-(2-Bromoethyl)-2-(bromomethyl)benzene CAS No. 38256-56-3

1-(2-Bromoethyl)-2-(bromomethyl)benzene

Cat. No.: B188755
CAS No.: 38256-56-3
M. Wt: 277.98 g/mol
InChI Key: FWYHRXVCIWHPMO-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-2-(bromomethyl)benzene is an organic compound with the molecular formula C9H10Br2 It is a derivative of benzene, where two bromine atoms are attached to the benzene ring via ethyl and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Bromoethyl)-2-(bromomethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 1-ethyl-2-methylbenzene (ethylmethylbenzene) using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically occurs under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This method ensures high yield and purity of the product, which is essential for its subsequent applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromoethyl)-2-(bromomethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The ethyl and methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to form 1-ethyl-2-methylbenzene by removing the bromine atoms.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Major Products Formed

    Substitution: Formation of 1-(2-hydroxyethyl)-2-(hydroxymethyl)benzene.

    Oxidation: Formation of 1-(2-carboxyethyl)-2-(carboxymethyl)benzene.

    Reduction: Formation of 1-ethyl-2-methylbenzene.

Scientific Research Applications

1-(2-Bromoethyl)-2-(bromomethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated compounds.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Bromoethyl)-2-(bromomethyl)benzene exerts its effects depends on the specific reaction it undergoes. For example, in substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In oxidation reactions, the ethyl and methyl groups are converted to more oxidized forms, such as carboxylic acids.

Comparison with Similar Compounds

1-(2-Bromoethyl)-2-(bromomethyl)benzene can be compared with other halogenated benzene derivatives, such as:

    1-(2-Chloroethyl)-2-(chloromethyl)benzene: Similar structure but with chlorine atoms instead of bromine.

    1-(2-Iodoethyl)-2-(iodomethyl)benzene: Similar structure but with iodine atoms instead of bromine.

    1-(2-Fluoroethyl)-2-(fluoromethyl)benzene: Similar structure but with fluorine atoms instead of bromine.

The uniqueness of this compound lies in the reactivity of the bromine atoms, which are more reactive than chlorine but less reactive than iodine, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-(2-bromoethyl)-2-(bromomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Br2/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYHRXVCIWHPMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355707
Record name 1-(2-bromoethyl)-2-(bromomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38256-56-3
Record name 1-(2-bromoethyl)-2-(bromomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALPHA-BROMO-2-(2-BROMOETHYL)TOLUENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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